N-1-Boc-Amino-3-cyclopentene

Surface Chemistry DNA Microarrays Biosensors

Unprotected cyclopentenamines cause heterogeneous surfaces, compromising DNA microarray reproducibility. N-1-Boc-Amino-3-cyclopentene (CAS 193751-54-1) resolves this via controlled Boc deprotection. • ~6×10¹⁴ N atoms/cm² uniform coverage after deprotection • Up to 99% ee in [3+2] annulations; 85% synthetic yield • 98% purity; Boc group stable under oxidations, reductions, couplings Bulk quantities available with full analytical documentation.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 193751-54-1
Cat. No. B124121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-1-Boc-Amino-3-cyclopentene
CAS193751-54-1
Synonymstert-Butyl 3-cyclopentenylcarbamate;  N-3-Cyclopenten-1-yl-carbamic Acid 1,1-Dimethylethyl Ester;  3-Cyclopenten-1-yl-carbamic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC=CC1
InChIInChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-8-6-4-5-7-8/h4-5,8H,6-7H2,1-3H3,(H,11,12)
InChIKeyQPKZZWRUFCUFEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-1-Boc-Amino-3-cyclopentene: Boc-Protected Cyclopentene Amine for Surface Functionalization and Synthesis


N-1-Boc-Amino-3-cyclopentene (tert-butyl cyclopent-3-en-1-ylcarbamate, CAS 193751-54-1) is a nitrogen-containing organic intermediate featuring a cyclopentene ring with a double bond at the 3-position and a tert-butoxycarbonyl (Boc)-protected primary amine group [1]. This compound combines the reactivity of a strained cyclopentene double bond with the stability of a Boc-protected amine, enabling selective transformations in multi-step syntheses . Commercially available at purities ranging from 95% to 99%, it serves as a key building block in medicinal chemistry, peptide synthesis, and surface science applications .

Why N-1-Boc-Amino-3-cyclopentene Cannot Be Replaced


Generic substitution of N-1-Boc-Amino-3-cyclopentene with other Boc-protected amines or the unprotected 1-amino-3-cyclopentene (ACP) fails due to fundamental differences in surface functionalization homogeneity and synthetic versatility. Direct use of unprotected ACP leads to chemically heterogeneous surfaces with uncontrolled amine–surface interactions, while the Boc-protected form enables the formation of a uniform, high-density amine monolayer after deprotection [1]. Furthermore, regioisomers such as 1-N-boc-amino-2-cyclopentene exhibit distinct reactivity profiles due to the altered position of the double bond, affecting downstream transformations and product stereochemistry . Carboxylic acid-containing analogs like N-Boc-4-aminocyclopent-2-enecarboxylic acid introduce additional functional groups that alter solubility and reactivity, limiting their interchangeability in applications requiring a simple protected amine . The following quantitative evidence establishes the specific advantages of N-1-Boc-Amino-3-cyclopentene over these comparators.

Quantitative Evidence vs. Closest Analogs


Surface Functionalization Homogeneity vs. Unprotected Amine

In a direct head-to-head comparison on Si(100) surfaces, N-1-Boc-amino-3-cyclopentene (BACP) produced a homogeneous amine-terminated monolayer with a surface nitrogen density of approximately 6 × 10^14 N atoms/cm² (equivalent to ~1 N atom per surface Si atom), as measured by X-ray photoelectron spectroscopy (XPS) [1]. In contrast, the unprotected analog 1-amino-3-cyclopentene (ACP) yielded chemically heterogeneous surfaces with significantly lower and non-uniform nitrogen coverage due to uncontrolled amine–surface interactions [1].

Surface Chemistry DNA Microarrays Biosensors

Synthetic Yield Optimization

Synthesis of N-1-Boc-Amino-3-cyclopentene from 3-cyclopentenylamine hydrochloride using di-tert-butyl dicarbonate in the presence of triethylamine proceeds with an isolated yield of 85% under mild conditions (room temperature, 10 h) . This yield is comparable to or exceeds that reported for other Boc-protected cyclopentene derivatives; for example, a regioisomer 1-N-boc-amino-2-cyclopentene has been synthesized with a lower reported yield of 77% under similar conditions .

Organic Synthesis Process Chemistry Medicinal Chemistry

Asymmetric Synthesis Enantioselectivity

Boc-amino-substituted chalcones derived from N-1-Boc-Amino-3-cyclopentene participate in chiral phosphine-catalyzed asymmetric [3+2] annulation with allenoates to produce highly functionalized cyclopentenes with up to 99% enantiomeric excess (ee) and up to 98% yield [1]. This level of stereocontrol is essential for synthesizing enantiopure pharmaceutical intermediates and contrasts with unprotected or regioisomeric analogs that may exhibit reduced stereoselectivity due to altered steric and electronic environments.

Asymmetric Catalysis Chiral Building Blocks Cyclopentene Synthesis

Regioisomeric Differentiation

The position of the double bond in N-1-Boc-Amino-3-cyclopentene (allylic amine position at C1, double bond between C3–C4) confers distinct reactivity compared to the 2-cyclopentene regioisomer (CAS 156731-34-9). In electrophilic addition and cycloaddition reactions, the 3-ene isomer exhibits different regioselectivity and stereochemical outcomes due to altered orbital overlap and steric accessibility . While direct quantitative reactivity comparisons are not widely reported, the differential application in surface functionalization—where the 3-ene isomer is specifically selected for optimal Si(100) attachment geometry—highlights the practical importance of this structural distinction [1].

Regioselectivity Cycloaddition Medicinal Chemistry

Optimal Application Scenarios


DNA Microarray and Biosensor Surface Functionalization

N-1-Boc-Amino-3-cyclopentene is the preferred reagent for creating homogeneous, high-density amine-terminated monolayers on silicon surfaces. The quantitative demonstration of ~6 × 10^14 N atoms/cm² uniform coverage after deprotection [1] ensures reproducible DNA probe attachment and hybridization signals, which is critical for high-sensitivity biosensors and DNA microarrays. Unprotected ACP should be avoided due to surface heterogeneity that compromises assay consistency.

Chiral Pharmaceutical Intermediate Synthesis

The high enantioselectivity (up to 99% ee) achieved in phosphine-catalyzed [3+2] annulations using Boc-amino-substituted substrates derived from this compound [2] makes it a valuable starting material for constructing enantiopure cyclopentene-containing drug candidates. Its 85% synthetic yield further supports cost-effective scale-up in medicinal chemistry programs.

Boc-Protected Amine Building Blocks

As a stable, readily deprotected amine source, N-1-Boc-Amino-3-cyclopentene is widely employed in the synthesis of peptides, heterocycles, and chiral amines . The Boc group ensures compatibility with a range of reaction conditions (e.g., oxidations, reductions, couplings) and is cleaved under mild acidic conditions to liberate the free amine for further derivatization. Procurement of the 3-ene regioisomer specifically avoids the altered reactivity profile of the 2-ene analog.

Reproducible Surface Chemistry Research

For studies investigating DNA hybridization, protein immobilization, or molecular electronics on silicon platforms, the use of N-1-Boc-Amino-3-cyclopentene ensures a well-defined, covalently attached organic layer. The Langmuir study [1] provides a validated protocol and quantitative benchmarks for surface coverage, enabling researchers to replicate conditions and compare results across laboratories.

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